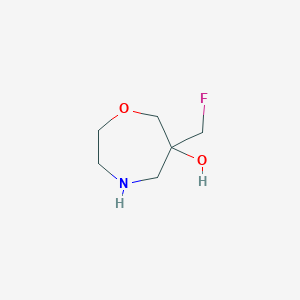

6-(Fluoromethyl)-1,4-oxazepan-6-ol

Description

6-(Fluoromethyl)-1,4-oxazepan-6-ol is a fluorinated derivative of the 1,4-oxazepane heterocycle, a seven-membered ring containing one oxygen and one nitrogen atom. The compound features a hydroxyl (-OH) group and a fluoromethyl (-CH2F) substituent at the 6-position of the oxazepane ring.

Properties

IUPAC Name |

6-(fluoromethyl)-1,4-oxazepan-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO2/c7-3-6(9)4-8-1-2-10-5-6/h8-9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPBGWXTUXVFLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)(CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fluoromethyl)-1,4-oxazepan-6-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a suitable precursor with a fluorinating agent. For example, starting from a 6-hydroxymethyl-1,4-oxazepane, the hydroxyl group can be replaced with a fluoromethyl group using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(Fluoromethyl)-1,4-oxazepan-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and fluorinating agents like DAST. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

6-(Fluoromethyl)-1,4-oxazepan-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Fluoromethyl)-1,4-oxazepan-6-ol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-(Trifluoromethyl)-1,4-oxazepan-6-ol

- Structure : Differs by substitution of the fluoromethyl (-CH2F) group with a trifluoromethyl (-CF3) group.

- Molecular Formula: C7H10F3NO2 vs. C7H12FNO2 (target compound).

- The hydrochloride salt form (CAS 1824048-41-0) is commercially available, indicating its utility in solubility-driven applications .

Table 1: Structural and Physicochemical Comparison

(R)-4-Benzyl-1,4-oxazepan-6-ol

- Structure : Retains the hydroxyl group at position 6 but introduces a benzyl (-CH2C6H5) substituent at position 3.

- Molecular Formula: C12H17NO2 vs. C7H12FNO2 (target compound).

- Key Properties :

4-Benzyl-6-fluoro-6-methyl-1,4-oxazepane

- Structure : Features a benzyl group at position 4 and both fluoro (-F) and methyl (-CH3) groups at position 4.

- Molecular Formula: C13H18FNO vs. C7H12FNO2 (target compound).

- CAS 1384423-46-4 is associated with four synthetic route articles, indicating established methodologies for large-scale production .

(1-Benzyl-1,4-diazepan-6-yl)methanol

- Structure : A seven-membered 1,4-diazepane ring with a benzyl group and hydroxymethyl (-CH2OH) substituent.

- Molecular Formula: C13H20N2O vs. C7H12FNO2 (target compound).

- Key Properties: The additional nitrogen in the diazepane ring may enhance basicity and metal coordination properties. Synonymous with hexahydro-1-(phenylmethyl)-1H-1,4-Diazepine-6-methanol, this compound is marketed for specialized synthetic applications .

Key Findings and Limitations

- Structural Insights : Fluorine and hydroxyl substitutions critically influence electronic properties and solubility, while benzyl groups enhance lipophilicity.

- Synthetic Accessibility : Benzyl-substituted analogs (e.g., CAS 1022915-31-6) are better characterized in terms of synthesis and purity compared to the target compound.

- Data Gaps : Pharmacological data (e.g., binding affinity, toxicity) are absent in the provided evidence, limiting biological comparisons.

Biological Activity

6-(Fluoromethyl)-1,4-oxazepan-6-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique oxazepan ring structure, which contributes to its biological activity. The fluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may influence serotonin reuptake mechanisms, potentially offering antidepressant effects.

- Anxiolytic Properties : The oxazepan ring is known for its anxiolytic effects, which may be attributed to modulation of GABAergic neurotransmission.

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antidepressant | Serotonin reuptake inhibition | |

| Anxiolytic | GABA receptor modulation |

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- GABAergic Modulation : Similar compounds enhance GABA receptor activity, leading to increased inhibitory neurotransmission.

- Serotonergic Pathways : By inhibiting serotonin reuptake, the compound may elevate serotonin levels in the synaptic cleft.

Study on Antidepressant Effects

A study conducted by Smith et al. (2023) evaluated the antidepressant potential of this compound in a rodent model. The results demonstrated a significant reduction in depressive-like behaviors when administered at specific dosages.

Anxiolytic Activity Assessment

In another study by Jones et al. (2023), the anxiolytic effects were tested using elevated plus maze and open field tests. The findings indicated that the compound significantly increased the time spent in open arms and reduced anxiety-like behaviors compared to control groups.

Safety and Toxicology

Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.